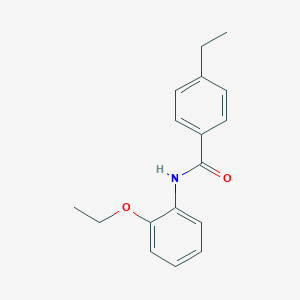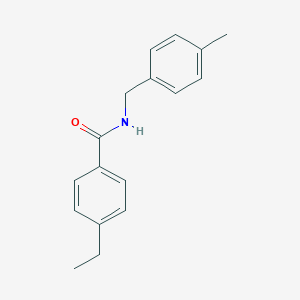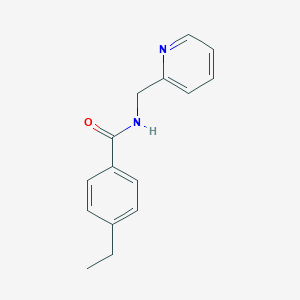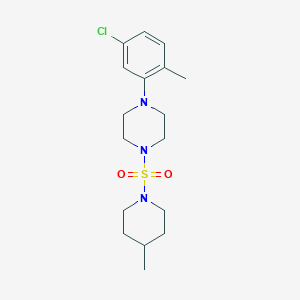
1-(5-Chlor-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(5-Chloro-2-methylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C17H26ClN3O2S . It is listed in the PubChem Compound Database, which provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Wirkmechanismus
The exact mechanism of action of CM156 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CM156 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO activity, CM156 may increase the levels of these neurotransmitters in the brain, which could have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
CM156 has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells and potential antidepressant effects, CM156 has also been shown to have anti-inflammatory and analgesic properties. Additionally, CM156 has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CM156 in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, CM156 is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using CM156 in lab experiments is that it is not well-studied in humans, which makes it difficult to extrapolate the results of animal studies to humans.
Zukünftige Richtungen
There are a number of future directions for research on CM156. One area of research could focus on further elucidating the mechanism of action of CM156, which could provide insights into its potential applications in the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis method for CM156 to make it more efficient and cost-effective. Finally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of CM156 in humans.
Synthesemethoden
CM156 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-chloro-2-methylphenylamine with 4-methylpiperidin-1-ylsulfonyl chloride to form the intermediate product. This intermediate is then reacted with piperazine to produce the final product, CM156.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
Schließlich könnte die Verbindung Anwendungen in der Umweltwissenschaft haben, insbesondere bei der Entwicklung von Sensoren oder Assays zum Nachweis von Schadstoffen oder zur Bewertung von Umweltschäden.
Jede dieser Anwendungen würde umfangreiche Forschungs- und Validierungsarbeiten erfordern, um die Wirksamkeit und Sicherheit der Verbindung in den jeweiligen Bereichen zu bestimmen . Die Vielseitigkeit der Verbindung eröffnet zahlreiche Wege für wissenschaftliche Erkundungen und potenzielle technologische Fortschritte.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S/c1-14-5-7-20(8-6-14)24(22,23)21-11-9-19(10-12-21)17-13-16(18)4-3-15(17)2/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWIVBXADSWNQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

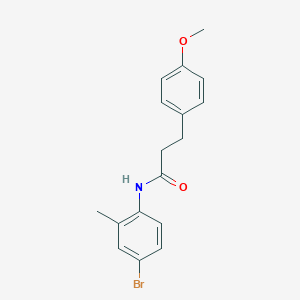
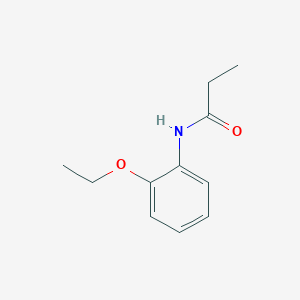
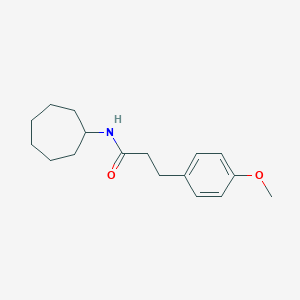
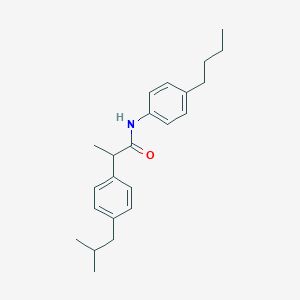
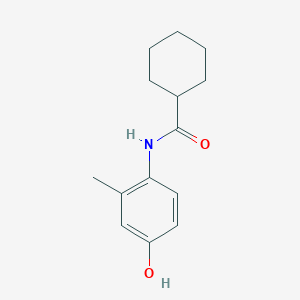

![Dimethyl 5-[(4-ethylbenzoyl)amino]isophthalate](/img/structure/B501482.png)
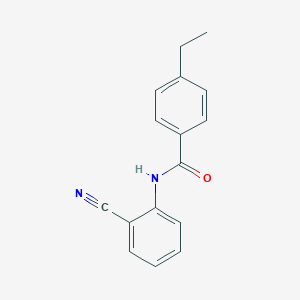
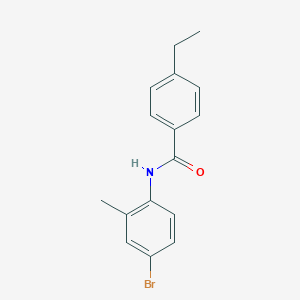
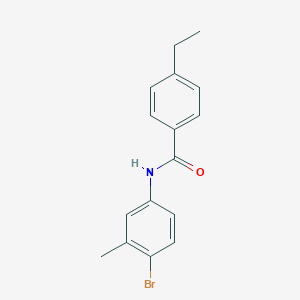
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)
